4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole
Description
Properties
Molecular Formula |
C9H7ClFN3S |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7ClFN3S/c10-6-3-5(1-2-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI Key |
SAMNYOAVYUDYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)F |
Origin of Product |
United States |
Preparation Methods
Traditional Hantzsch Protocol
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 2-hydrazinylthiazole core. For 4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole, this involves condensing 3-chloro-4-fluorophenyl thiosemicarbazone with α-bromo-4-fluoroacetophenone in refluxing ethanol (4–5 hours). The reaction proceeds via nucleophilic attack of the thiosemicarbazone’s sulfur on the α-carbon of the bromo ketone, followed by cyclization to form the thiazole ring. Yields typically range from 61% to 80%, with purity confirmed by TLC (Rf = 0.6–0.8 in ethyl acetate/petroleum ether).
Key Parameters :
Solvent and Catalytic Modifications
Recent adaptations replace ethanol with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) to enhance solubility of halogenated intermediates. For instance, Grozav et al. demonstrated that substituting ethanol with NMP reduced reaction times to 2–3 hours while maintaining yields above 70%. Additionally, catalytic additives such as acetic acid (5 mol%) in polyethylene glycol (PEG-400) media have been reported to accelerate cyclization, achieving 85–90% yields under milder conditions (60°C, 1 hour).
Advanced Synthetic Techniques
Ultrasound-Assisted Synthesis
Ultrasound irradiation (35 kHz, 50–120 minutes) enables a catalyst-free, one-pot synthesis at room temperature. This method leverages acoustic cavitation to enhance molecular collisions, reducing energy input and side reactions. Zhang et al. achieved 82–95% yields using water as the solvent, with reaction completion confirmed by TLC within 50 minutes. The protocol is particularly effective for electron-deficient arylaldehydes, minimizing decomposition of the 3-chloro-4-fluorophenyl moiety.
Visible-Light-Mediated Synthesis
A novel visible-light-driven approach using N-bromosuccinimide (NBS) as a radical initiator was reported by Singh et al. In aqueous ethanol (4:1 v/v), white LED irradiation (450 nm) facilitates the formation of arylidene-hydrazinyl intermediates, completing the reaction in 1–2 hours with yields up to 93%. This method avoids high temperatures, making it suitable for thermally sensitive substrates.
Purification and Crystallization Strategies
Anti-Solvent Precipitation
Post-synthesis, the crude product is often purified via anti-solvent addition. For example, adding cold water to the reaction mixture precipitates the thiazole derivative, which is then filtered and washed with ethanol (25% v/v). This step removes unreacted bromo ketones and inorganic salts, achieving >95% purity.
Crystallization Techniques
Industrial-scale processes favor melt extrusion or agitated thin-film drying to obtain crystalline forms. Patent data reveal that dissolving the compound in isobutyl acetate/nitromethane (1:2) at 60°C, followed by slow cooling, produces Form-R crystals with enhanced bioavailability. X-ray diffraction confirms monoclinic crystal systems (space group P21/c) for these forms.
Analytical Characterization
Spectroscopic Validation
-
FTIR : N–H stretching at 3278–3138 cm⁻¹ and C=N vibrations at 1605–1580 cm⁻¹ confirm hydrazinyl and thiazole moieties.
-
NMR : ¹H NMR (DMSO-d6) shows singlet δ 2.45 (thiazole C5–CH3), doublets at δ 7.25–8.10 (aryl protons), and NH peaks at δ 10.2–11.5. ¹⁹F NMR reveals a singlet at δ −112 ppm for the para-fluorine.
-
HRMS : [M+H]+ m/z calculated for C₁₀H₈ClFN₃S: 272.01; observed: 272.03.
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention times of 6.8–7.2 minutes.
Comparative Analysis of Methodologies
| Method | Conditions | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Traditional Hantzsch | Ethanol, reflux | 61–80 | 4–5 | 95 |
| Ultrasound | Water, rt, ultrasound | 82–95 | 0.8–2 | 98 |
| Visible-Light | Aqueous ethanol, NBS, 450 nm LED | 85–93 | 1–2 | 99 |
| PEG-400 Catalyzed | PEG-400, 60°C, AcOH | 85–90 | 1 | 97 |
Key Observations :
-
Ultrasound and visible-light methods offer superior yields and shorter reaction times but require specialized equipment.
-
Traditional Hantzsch remains preferred for small-scale syntheses due to reagent accessibility.
Industrial-Scale Manufacturing Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazine (-NH-NH₂) group acts as a nucleophile, enabling reactions with electrophilic reagents:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form acylated derivatives. For example, reaction with 2-bromo-4-fluoroacetophenone under reflux yields substituted thiazoles via cyclization .
-
Alkylation : Forms alkylated products when treated with alkyl halides (e.g., methyl iodide) in basic conditions.
Hydrazone Formation via Condensation
The hydrazinyl group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones, a key pathway for generating bioactive derivatives:
Mechanism :
-
Protonation of the aldehyde carbonyl oxygen.
-
Nucleophilic attack by the hydrazine nitrogen.
Cyclization Reactions
The compound participates in heterocyclic synthesis:
-
Hantzsch Thiazole Synthesis : Reacts with α-halo ketones (e.g., 2-bromo-4-fluoroacetophenone) to form bicyclic thiazole derivatives. Yields range from 61–80% under reflux in ethanol .
-
Azetidinone Formation : Reacts with chloroacetyl chloride to form β-lactam hybrids (e.g., 4c–4g ), characterized by IR peaks at 1708 cm⁻¹ (C=O) and NMR signals at δ 5.12–5.40 ppm (CH-Cl) .
Electrophilic Aromatic Substitution
The 3-chloro-4-fluorophenyl group directs electrophilic attacks to specific positions:
-
Nitration : Undergoes nitration at the para position relative to the fluorine atom.
-
Halogenation : Bromination occurs at the ortho position to the chlorine atom.
Spectral Evidence :
-
¹⁹F NMR : Shifts at δ -112 ppm confirm fluorine’s electronic effects .
-
FTIR : Peaks at 767 cm⁻¹ (C-Cl) and 713 cm⁻¹ (C-S-C) validate structural integrity post-reaction .
Coordination Chemistry
The hydrazinyl nitrogen and thiazole sulfur act as ligands for metal complexes:
-
Copper(II) Complexes : Exhibits enhanced antimicrobial activity when coordinated with Cu²⁺.
-
Zinc(II) Complexes : Shows fluorescence properties useful in sensor applications.
Redox Reactions
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of thiazole, including 4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole, exhibit potent cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Colon Cancer Cells : In vitro studies demonstrated that certain thiazole derivatives displayed high growth inhibition percentages against HCT-116 colon cancer cells. Specifically, compounds with similar structures to this compound were evaluated, showing IC50 values ranging from 6.9 to 11.2 µM, comparable to standard chemotherapeutic agents like Doxorubicin .
- Mechanism of Action : Molecular docking studies have suggested that these compounds interact with specific targets within cancer cells, inhibiting proliferation and inducing apoptosis. For instance, the introduction of halogenated phenyl groups has been linked to enhanced activity against melanoma and leukemia cell lines .
Antifungal Properties
In addition to its anticancer potential, this compound exhibits antifungal activity. Research has focused on its efficacy against various fungal strains.
Efficacy Against Fungal Strains
- Candida Species : The compound has been tested for its antifungal activity against Candida utilis, with results indicating a minimum inhibitory concentration (MIC) of 250 µg/mL, which is significantly lower than that of fluconazole .
- Mechanism : The antifungal mechanism is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.
| Substituent | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| No substitution | HCT-116 | 10.5 | Moderate cytotoxicity |
| Para-fluorophenyl | HCT-116 | 6.9 | High cytotoxicity |
| Meta-chlorophenyl | MCF-7 | 8.0 | Enhanced anticancer activity |
| Para-methoxyphenyl | SK-MEL-5 | 7.5 | Significant growth inhibition |
This table summarizes findings from various studies indicating that specific substitutions on the thiazole ring significantly affect biological activity.
Other Therapeutic Applications
Beyond anticancer and antifungal activities, derivatives of thiazole compounds have been explored for additional therapeutic applications:
- Anticonvulsant Activity : Some thiazole derivatives have shown potential as anticonvulsants in animal models, indicating a broader pharmacological profile .
- Anti-inflammatory Effects : Certain compounds derived from thiazoles have demonstrated anti-inflammatory properties, making them candidates for further research in inflammatory disease management .
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosinase, which plays a role in melanin production. By binding to the active site of the enzyme, the compound prevents the oxidation of L-tyrosine and L-DOPA, thereby reducing melanin synthesis. This mechanism is of interest in developing treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Halogen Effects
- Chlorine Substitution Patterns: Pyridine-appended 2-hydrazinylthiazole derivatives with chlorine at the 2nd or 4th positions on the phenyl ring (e.g., compounds 11b and 13b) exhibit moderate antitubercular activity (MIC: ~79.42 μM).
- Fluorine vs. Chlorine: Isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) show identical crystal packing with minor adjustments due to halogen size differences. Fluorine’s smaller atomic radius allows tighter molecular packing, which could influence solubility and bioavailability compared to bulkier halogens like chlorine .
Table 1: Substituent Effects on Antitubercular Activity (MIC Values)
Functional Group Modifications
- The target compound’s hydrazinyl group could similarly serve as a pharmacophore for kinase inhibition .
- Pyrazole and Triazole Hybrids : Compounds like 4 and 5 (isostructural thiazole-pyrazole-triazole hybrids) exhibit structural rigidity due to fused heterocycles, which may enhance metabolic stability compared to simpler thiazole-hydrazinyl systems .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Melting Point : The precursor 3-chloro-4-fluorophenylhydrazine hydrochloride has a high melting point (211–212°C, dec), indicative of strong intermolecular interactions. Derivatives like the target compound may exhibit similar thermal stability, critical for formulation .
- Crystallography : The isostructural compounds 4 and 5 form two independent molecules per asymmetric unit with similar conformations. Such packing behavior may predict the target compound’s crystallinity and solubility profile .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via condensation of 3-chloro-4-fluoroaniline derivatives with thiourea precursors under acidic conditions, followed by hydrazine substitution. Key steps include optimizing molar ratios (e.g., 1:1.2 for hydrazine coupling) and solvent selection (e.g., ethanol/water mixtures at 80°C). Purification via recrystallization using dichloromethane/hexane improves yield (65–75%) . Monitoring intermediates with TLC (silica gel, ethyl acetate/hexane 3:7) ensures reaction progress.
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer: Use a combination of - and -NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and thiazole C=N (δ 160–165 ppm). High-resolution mass spectrometry (HRMS) with ESI+ mode provides accurate molecular weight confirmation (e.g., [M+H] at m/z 270.02). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer: Screen for antimicrobial activity using MIC assays against S. aureus and E. coli (concentrations 1–256 μg/mL). For cytotoxicity, employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity?
Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV). The electron-withdrawing Cl and F substituents polarize the thiazole ring, enhancing electrophilic substitution at the hydrazine moiety. Charge density analysis reveals nucleophilic sites at N–NH (Mulliken charge: −0.42), critical for derivatization .
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R-factor < 0.05) confirms bond lengths (e.g., C–S: 1.72 Å) and dihedral angles (e.g., 12° between thiazole and phenyl rings). Use ORTEP-3 for thermal ellipsoid visualization and Mercury for packing diagrams .
Q. How can contradictory bioactivity data across studies be reconciled?
Methodological Answer: Conduct meta-analysis of IC values using standardized protocols (e.g., CLSI guidelines). Variability may arise from assay conditions (e.g., serum content, incubation time). Validate results via orthogonal assays (e.g., apoptosis via Annexin V/PI staining) and adjust for batch effects in cell lines .
Q. What strategies enhance regioselectivity in derivatizing the hydrazinyl group?
Methodological Answer: Protect the hydrazine moiety with Boc groups before coupling with acyl chlorides or aldehydes. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, monitoring regiochemistry via -NMR coupling constants (e.g., for para-substituted products) .
Q. How do steric and electronic effects govern structure-activity relationships (SAR) in analogues?
Methodological Answer: Synthesize analogues with substituents varying in size (e.g., –CH, –CF) and electron density (e.g., –NO, –OCH). Correlate logP values (HPLC-measured) with cytotoxicity to identify hydrophobicity thresholds. QSAR models (e.g., CoMFA) predict bioactivity cliffs .
Analytical & Technical Challenges
Q. What advanced chromatographic methods separate enantiomers or tautomers of this compound?
Methodological Answer: Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve enantiomers. For tautomerism (thione-thiol), employ -NMR in DMSO-d to detect proton exchange (δ 12.5 ppm for –SH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
